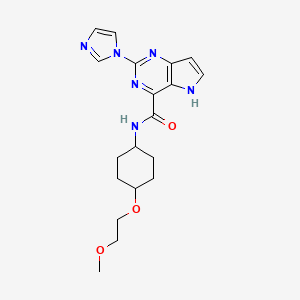
CD38 inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RBN013209 is a potent inhibitor of the enzyme CD38, which is involved in various cellular processes, including the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has shown promise in the treatment of cancer, particularly in modulating immune responses and enhancing the efficacy of immune checkpoint inhibitors .
Preparation Methods
The synthesis of RBN013209 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized using a series of organic reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
RBN013209 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RBN013209 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CD38 and its effects on NAD+ metabolism.
Biology: The compound is used to investigate the role of CD38 in various cellular processes, including immune cell function and metabolism.
Medicine: RBN013209 is being explored for its potential in cancer therapy, particularly in combination with immune checkpoint inhibitors to enhance anti-tumor responses.
Industry: The compound may be used in the development of new therapeutic agents targeting CD38 .
Mechanism of Action
RBN013209 exerts its effects by inhibiting the catalytic function of CD38. CD38 is an enzyme that converts NAD+ to ADP-ribose (ADPR) or cyclic ADPR (cADPR). By inhibiting CD38, RBN013209 prevents the conversion of NAD+, leading to increased levels of NAD+ within cells. This elevation in NAD+ levels can enhance T cell function and reduce tumor growth. The compound also modulates the immune microenvironment, making it more conducive to anti-tumor responses .
Comparison with Similar Compounds
RBN013209 is unique in its high potency and selectivity for CD38 inhibition. Similar compounds include:
Isatuximab: A monoclonal antibody targeting CD38, used in the treatment of multiple myeloma.
Felzartamab: Another monoclonal antibody targeting CD38, with applications in cancer therapy.
CD38 Inhibitor 1: A small molecule inhibitor with a similar mechanism of action but different chemical structure .
RBN013209 stands out due to its small molecule nature, which allows for easier synthesis and modification compared to monoclonal antibodies.
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-[4-(2-methoxyethoxy)cyclohexyl]-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-27-10-11-28-14-4-2-13(3-5-14)22-18(26)17-16-15(6-7-21-16)23-19(24-17)25-9-8-20-12-25/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,26) |
InChI Key |
VQRPLBOIYMUPNF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(CC1)NC(=O)C2=NC(=NC3=C2NC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


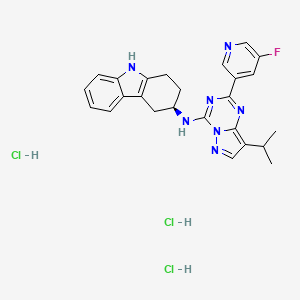
![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)
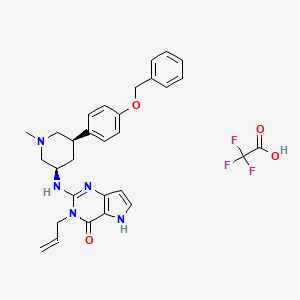
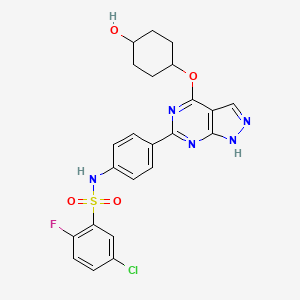
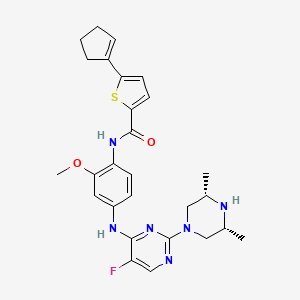
![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)
amino}benzoyl)-L-Glutamic Acid](/img/structure/B10830113.png)
![N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830120.png)
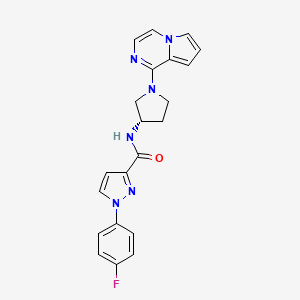
![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
![N-[4-({(2S)-2-[(morpholin-4-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B10830134.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)
